Tetrahydro Furosemide
CAS No.: 4793-38-8
Cat. No.: VC0195202
Molecular Formula: C12H15ClN2O5S
Molecular Weight: 334.78
Purity: > 95%
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 4793-38-8 |
|---|---|
| Molecular Formula | C12H15ClN2O5S |
| Molecular Weight | 334.78 |
| IUPAC Name | 4-chloro-2-(oxolan-2-ylmethylamino)-5-sulfamoylbenzoic acid |
| Standard InChI | InChI=1S/C12H15ClN2O5S/c13-9-5-10(15-6-7-2-1-3-20-7)8(12(16)17)4-11(9)21(14,18)19/h4-5,7,15H,1-3,6H2,(H,16,17)(H2,14,18,19) |
| SMILES | C1CC(OC1)CNC2=CC(=C(C=C2C(=O)O)S(=O)(=O)N)Cl |
| Appearance | Light Grey-Beige Solid |
| Melting Point | >224°C |
Introduction
Chemical Properties and Structure
Tetrahydro Furosemide possesses a complex molecular structure characterized by several functional groups that contribute to its chemical behavior and biological activity. Its structure contains an anthranilic acid core with chloro and sulfamoyl substituents, along with a tetrahydrofurfuryl group attached to the amino nitrogen.
Structural Characteristics
The chemical structure of Tetrahydro Furosemide includes the following key components:
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A benzoic acid moiety with carboxylic acid functionality
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A chlorine atom at position 4 of the benzoic acid ring
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A sulfamoyl group (SO₂NH₂) at position 5
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A secondary amine linking the tetrahydrofurfuryl group to the benzoic acid ring at position 2
Chemical Identifiers and Specifications
Table 1: Chemical Identifiers and Specifications of Tetrahydro Furosemide
| Parameter | Value |
|---|---|
| CAS Number | 4793-38-8 |
| Molecular Formula | C₁₂H₁₅ClN₂O₅S |
| Molecular Weight | 334.78 |
| IUPAC Name | 4-chloro-2-(oxolan-2-ylmethylamino)-5-sulfamoylbenzoic acid |
| Synonyms | 4-Chloro-5-sulfamoyl-N-(tetrahydrofurfuryl)anthranilic Acid; Furosemide Impurity F |
| Standard InChI | InChI=1S/C12H15ClN2O5S/c13-9-5-10(15-6-7-2-1-3-20-7)8(12(16)17)4-11(9)21(14,18)19/h4-5,7,15H,1-3,6H2,(H,16,17)(H2,14,18,19) |
| SMILES | C1CC(OC1)CNC2=CC(=C(C=C2C(=O)O)S(=O)(=O)N)Cl |
The chemical identifiers provided in Table 1 offer precise means for identifying and characterizing Tetrahydro Furosemide in various analytical contexts .
Physical Properties
The physical properties of Tetrahydro Furosemide are crucial for its handling, formulation, and quality control in research and pharmaceutical settings.
Appearance and Basic Physical Characteristics
Tetrahydro Furosemide appears as a light grey-beige to off-white solid at room temperature . Its physical state and coloration provide important quality indicators for pharmaceutical grade material.
Thermal Properties
Table 2: Thermal Properties of Tetrahydro Furosemide
| Property | Value | Source |
|---|---|---|
| Melting Point | 228°C (decomposition) / >224°C | |
| Boiling Point | 602.9±65.0°C (Predicted) |
The thermal data indicates that Tetrahydro Furosemide decomposes upon melting, which has implications for its processing and stability during pharmaceutical formulation .
Solubility Profile
Tetrahydro Furosemide exhibits selective solubility in various solvents:
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Chloroform: Soluble
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Dichloromethane: Soluble
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DMSO: Slightly soluble
This solubility profile influences extraction procedures, analytical methods, and pharmaceutical formulation approaches.
Additional Physical Parameters
Table 3: Additional Physical Parameters of Tetrahydro Furosemide
| Property | Value | Source |
|---|---|---|
| Density | 1.534±0.06 g/cm³ (Predicted) | |
| pKa | 3.05±0.36 (Predicted) | |
| Storage Conditions | 2-8°C, Protected from air and light | |
| Form | Solid | |
| Purity | >95% (commercial standard) |
The predicted pKa value of 3.05±0.36 indicates that Tetrahydro Furosemide is a weak acid, which affects its ionization state at physiological pH and consequently its pharmacokinetic properties .
Applications and Pharmacological Activity
Tetrahydro Furosemide has established applications in both analytical chemistry and biochemical research, with emerging potential for therapeutic development.
Enzymatic Inhibition Properties
The primary documented pharmacological activity of Tetrahydro Furosemide is its function as a carbonic anhydrase inhibitor. It demonstrates inhibitory effects against multiple isozymes from various sources:
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Human carbonic anhydrase isozymes
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Bacterial carbonic anhydrase isozymes
This broad-spectrum inhibitory activity distinguishes it from the parent compound furosemide, which primarily acts on the Na-K-2Cl cotransporter .
Analytical Applications
Research Findings
Scientific investigations involving Tetrahydro Furosemide have yielded significant findings regarding its biochemical interactions and potential applications.
Carbonic Anhydrase Inhibition Studies
Research documented by Alterio et al. in Bioorganic & Medicinal Chemistry Letters (2007) demonstrated that Tetrahydro Furosemide effectively inhibits multiple carbonic anhydrase isozymes from human, bacterial, and archaeal sources . This broad inhibitory spectrum suggests potential applications in antimicrobial research and treatment of carbonic anhydrase-related disorders.
Structural Basis for Inhibitory Activity
The molecular structure of Tetrahydro Furosemide provides insights into its mechanism of action:
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The sulfamoyl group interacts with the zinc ion at the active site of carbonic anhydrase
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The tetrahydrofurfuryl moiety contributes to binding specificity through hydrophobic interactions
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The carboxylic acid group forms hydrogen bonds with specific amino acid residues in the enzyme's binding pocket
These structural features explain its effectiveness as an enzyme inhibitor and provide a foundation for further structure-based drug design efforts.
Comparison with Furosemide
Understanding the relationship between Tetrahydro Furosemide and its parent compound furosemide provides valuable context for its pharmaceutical significance.
Structural Differences
The key structural difference between Tetrahydro Furosemide and furosemide lies in the saturation of the furan ring:
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Tetrahydro Furosemide contains a fully saturated tetrahydrofuran ring
This structural modification significantly alters the compounds' pharmacological profiles.
Pharmacological Differences
While furosemide is a potent loop diuretic that primarily inhibits the Na-K-2Cl cotransporter, Tetrahydro Furosemide functions principally as a carbonic anhydrase inhibitor . Research on furosemide binding to human serum albumin (HSA) reveals that transportation of furosemide via albumin in uremia is compromised due to competition with uremic toxins . Whether Tetrahydro Furosemide exhibits similar protein binding characteristics remains an area for further investigation.
Pharmaceutical Relationships
In pharmaceutical contexts, Tetrahydro Furosemide serves as an impurity marker for furosemide products:
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It may form during the synthesis or storage of furosemide
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Its presence above certain threshold levels may indicate quality issues
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Regulatory guidelines specify acceptable limits of this impurity in pharmaceutical-grade furosemide
| Supplier | Package Size | Price (USD) | Reference |
|---|---|---|---|
| Coompo | 100mg | $75.00 | |
| Coompo | 500mg | $105.00 | |
| Coompo | 1g | $150.00 | |
| Coompo | 10g | $1200.00 | |
| TRC | 10mg | $95.00 | |
| TRC | 1g | $1455.00 | |
| Medical Isotopes, Inc. | 250mg | $190.00 |
This pricing information, while subject to change, provides a general indication of the commercial value of Tetrahydro Furosemide for research purposes .
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